Chlorambucil chloroethyl ester
Overview
Description
Chlorambucil chloroethyl ester is a nitrogen mustard alkylating agent used primarily as a chemotherapy drug. It is known for its effectiveness in treating chronic lymphocytic leukemia and malignant lymphomas. The compound works by interfering with the DNA replication process, thereby inhibiting the growth of cancer cells .
Mechanism of Action
Target of Action
Chlorambucil chloroethyl ester, a derivative of Chlorambucil, is an antineoplastic agent that belongs to the class of alkylating agents . Its primary targets are the guanine bases in the DNA double-helix strands . The compound’s ability to add alkyl groups to many electronegative groups under conditions present in cells is the reason it is classified as an alkylating agent .
Mode of Action
The compound works by cross-linking guanine bases in DNA double-helix strands, directly attacking the DNA . This action prevents the strands from uncoiling and separating, which is necessary for DNA replication . As a result, the cells can no longer divide .
Biochemical Pathways
The compound interferes with DNA replication and RNA transcription by alkylation and cross-linking the strands of DNA, inducing cellular apoptosis . This process disrupts the normal cell cycle and leads to cell death .
Pharmacokinetics
Studies on chlorambucil, the parent compound, suggest that it is rapidly and completely absorbed from the gastrointestinal tract . It is metabolized in the liver and has an elimination half-life of approximately 1.5 hours
Result of Action
The result of the compound’s action is the inhibition of tumor growth . By preventing DNA replication and inducing cell death, the compound effectively stops the proliferation of cancer cells . This makes it a valuable tool in the treatment of various forms of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and specificity can affect its uptake and therapeutic outcomes . Additionally, the compound’s short half-life may limit its effectiveness, necessitating frequent dosing
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorambucil chloroethyl ester can be synthesized through the reaction of 4-aminophenylbutyric acid with bis(2-chloroethyl)amine. The reaction typically involves the use of a solvent like dichloromethane and a catalyst such as triethylamine. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Chlorambucil chloroethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide and various amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites that are often more water-soluble and can be excreted from the body more easily .
Scientific Research Applications
Chlorambucil chloroethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying alkylating agents.
Biology: Employed in research on DNA damage and repair mechanisms.
Medicine: Extensively used in cancer research to develop new chemotherapy drugs.
Industry: Utilized in the production of hybrid molecules for targeted cancer therapy
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Bendamustine: Combines the properties of alkylating agents and purine analogs.
Uniqueness
Chlorambucil chloroethyl ester is unique due to its specific structure, which allows it to be more effective in certain types of cancer. Its ability to form hybrid molecules with other pharmacophores enhances its therapeutic potential while reducing side effects .
Properties
IUPAC Name |
2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWPMRXQCYAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196946 | |
Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94236-91-6 | |
Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94236-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorambucil chloroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094236916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl 4-[bis(2-chloroethyl)amino]phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMBUCIL CHLOROETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3JYQ5ELG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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